molecular formula C22H23N3O3S B2951065 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 864939-52-6

4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B2951065
CAS RN: 864939-52-6
M. Wt: 409.5
InChI Key: VWVGBONTQSAJGC-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide exerts its effects through the inhibition of specific enzymes and proteins. In cancer cells, 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. By inhibiting histone deacetylases, 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide promotes the expression of tumor suppressor genes and inhibits the expression of oncogenes, leading to the inhibition of cancer cell growth. In Alzheimer's disease, 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects:
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide induces apoptosis, inhibits cell proliferation, and promotes the expression of tumor suppressor genes. In Alzheimer's disease, 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide inhibits the aggregation of amyloid-beta peptides, which is a key pathological feature of the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is its potential as a multitargeted agent, meaning that it can target multiple enzymes and proteins involved in various diseases. Another advantage is its low toxicity, which makes it a promising candidate for further development. However, one of the limitations of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide. One potential direction is the development of analogs with improved solubility and potency. Another direction is the study of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide and its potential applications in various diseases.
Conclusion:
In conclusion, 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry and neurodegenerative diseases. Its potential as a multitargeted agent and low toxicity make it a promising candidate for further development. However, its low solubility in water is a limitation that needs to be addressed. Further studies are needed to fully understand the mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide and its potential applications in various diseases.

Synthesis Methods

4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide can be synthesized using a multistep process that involves the reaction of 2-chloro-6-methylpyridine with N-benzyl-N-ethylsulfamide, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has been extensively studied in various scientific fields due to its potential applications. In the field of medicinal chemistry, 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has shown promising results as a potential anticancer agent. Studies have shown that 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-25(16-18-9-5-4-6-10-18)29(27,28)20-14-12-19(13-15-20)22(26)24-21-11-7-8-17(2)23-21/h4-15H,3,16H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGBONTQSAJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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